REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][OH:6].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1>C1(C)C=CC(S(=O)=O)=CC=1.C(Cl)(Cl)Cl>[OH:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][O:7][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][O:8]1
|
Name
|
|
Quantity
|
31.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
O1CCCC=C1
|
Name
|
|
Quantity
|
380 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=C(C=C1)S(=O)=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring over 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at a room temperature for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
WASH
|
Details
|
the mixture was washed with 2% sodium bicarbonate aqueous solution, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated sodium chloride aqueous solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under a reduced pressure
|
Type
|
WASH
|
Details
|
eluted with hexane/ethyl acetate (3:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCOC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |